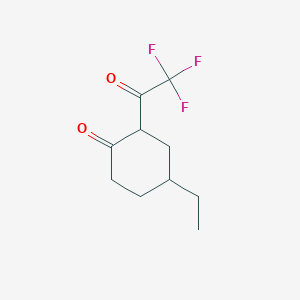
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoroacetyl group, and a cyclohexanone ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethyl and trifluoroacetyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Aldol Condensation: This involves the reaction of cyclohexanone with an aldehyde or ketone in the presence of a base such as sodium hydroxide (NaOH) to form the desired product.
Friedel-Crafts Acylation: This method involves the acylation of cyclohexanone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroacetyl group may play a role in enhancing the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A widely used building block in organic synthesis.
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: A related compound with similar structural features.
Uniqueness
4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H13F3O2 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
4-ethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-2-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h6-7H,2-5H2,1H3 |
Clé InChI |
JJUXXKFCGSMRRN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








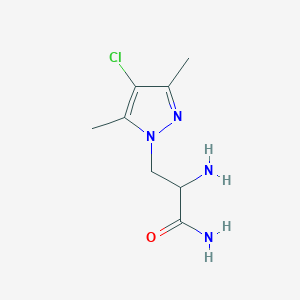
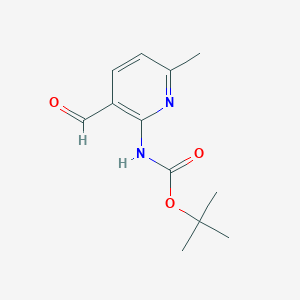
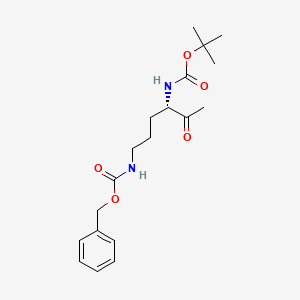
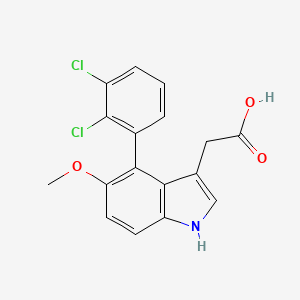
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
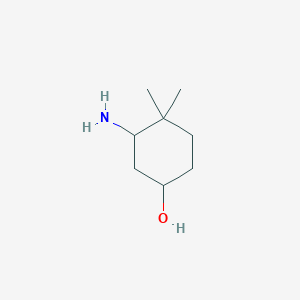
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
